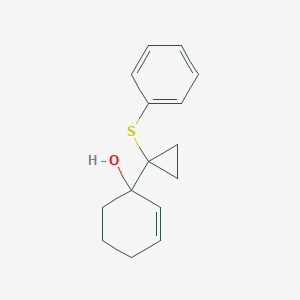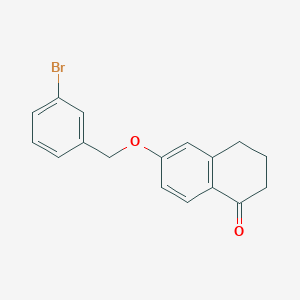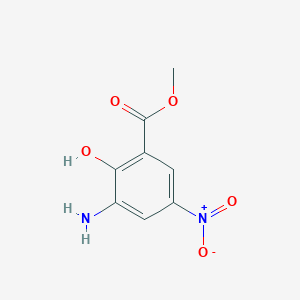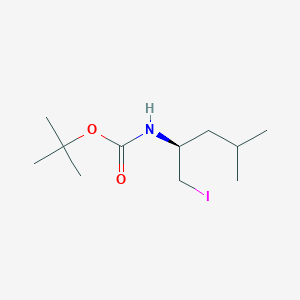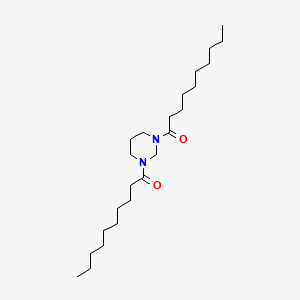
1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldidecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) is a chemical compound with the molecular formula C24H46N2O2 and a molecular weight of 394.634 g/mol . It is also known by other names such as 1,3-Didecanoylhexahydropyrimidine . This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with decanoyl groups.
Métodos De Preparación
The synthesis of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) typically involves the reaction of decanoyl chloride with a dihydropyrimidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Aplicaciones Científicas De Investigación
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) can be compared with other similar compounds such as:
1,3-Didecanoylhexahydropyrimidine: This compound has a similar structure but may differ in its physical and chemical properties.
1,3-Bis-decanoyl-hexahydro-pyrimidine: Another structurally related compound with potential differences in reactivity and applications.
The uniqueness of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) lies in its specific substitution pattern and the resulting properties, which make it suitable for various specialized applications.
Propiedades
Número CAS |
32634-22-3 |
|---|---|
Fórmula molecular |
C24H46N2O2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
1-(3-decanoyl-1,3-diazinan-1-yl)decan-1-one |
InChI |
InChI=1S/C24H46N2O2/c1-3-5-7-9-11-13-15-18-23(27)25-20-17-21-26(22-25)24(28)19-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clave InChI |
WGXLIFMCBFPJML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
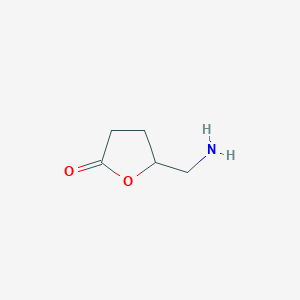
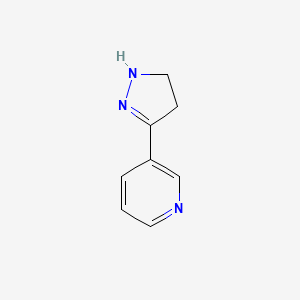
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
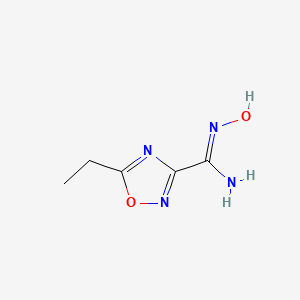
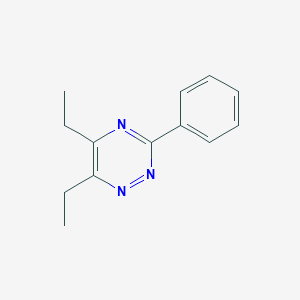
![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)
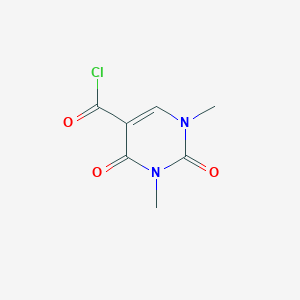
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)
